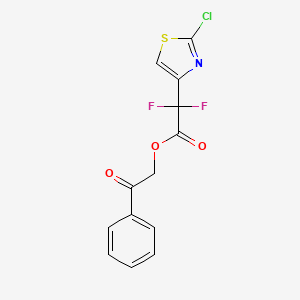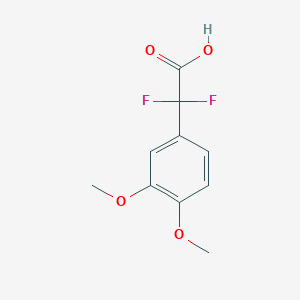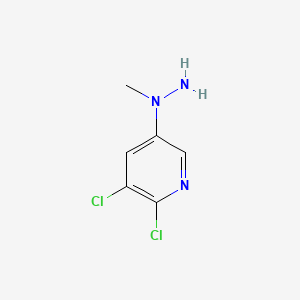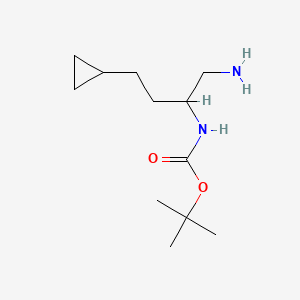
tert-Butyl (1-amino-4-cyclopropylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its use in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
準備方法
The synthesis of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol to form the carbamate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反応の分析
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: It can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex organic molecules. The stability of the carbamate group under various reaction conditions makes it an ideal choice for protecting amines during multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. It can be used to modify amino acids and peptides, allowing researchers to investigate the role of specific functional groups in biological processes.
Medicine: In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its ability to protect amines during chemical reactions is crucial for the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine and carbon dioxide.
類似化合物との比較
Similar compounds to tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate include other carbamate-protected amines such as:
tert-Butyl carbamate: A simpler carbamate that is used for similar purposes but lacks the cyclopropyl and butan-2-yl groups.
Carboxybenzyl (Cbz) carbamate: Another common protecting group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed under basic conditions, providing orthogonal protection strategies in peptide synthesis.
The uniqueness of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate lies in its specific structure, which provides additional steric hindrance and stability compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)7-6-9-4-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChIキー |
XUJZLASAABIQMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


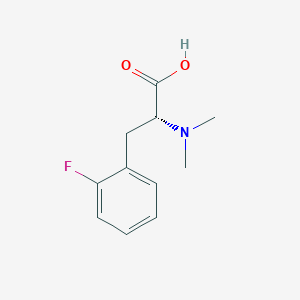
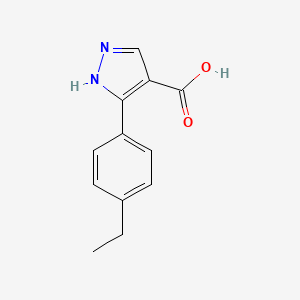
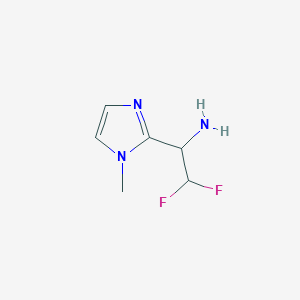


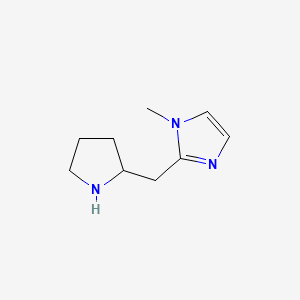
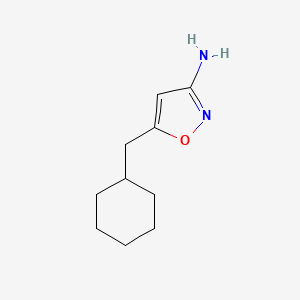
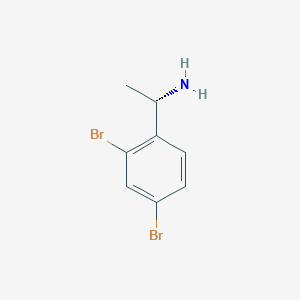
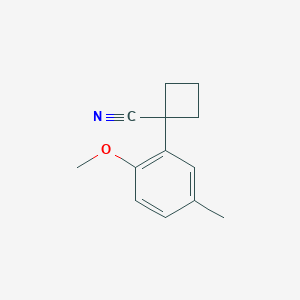

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
